molecular formula C21H23N5O2S B15022268 N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B15022268
M. Wt: 409.5 g/mol
InChI Key: SGNHTBFNVWCYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-DIMETHYLPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and substituted with various functional groups such as dimethylphenyl, methoxyphenyl, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Thiadiazine Ring: The triazole intermediate is then reacted with sulfur-containing reagents such as thiourea or thiosemicarbazide under reflux conditions to form the thiadiazine ring.

    Substitution Reactions: The final compound is obtained by introducing the dimethylphenyl, methoxyphenyl, and carboxamide groups through various substitution reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:

    Batch or Continuous Flow Reactors: To handle large volumes of reactants and products.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms on the aromatic rings.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structure and functional groups.

    Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Materials Science: Use in the development of new materials with specific properties such as conductivity, fluorescence, or catalytic activity.

    Chemical Synthesis: As an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: Depending on its structure, the compound could affect pathways related to cell growth, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE
  • N-(2,4-DIMETHYLPHENYL)FORMAMIDE

Uniqueness

N-(2,4-DIMETHYLPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its fused triazole-thiadiazine ring system, which imparts unique chemical and biological properties

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H23N5O2S/c1-12-5-10-17(13(2)11-12)22-20(27)19-18(15-6-8-16(28-4)9-7-15)25-26-14(3)23-24-21(26)29-19/h5-11,18-19,25H,1-4H3,(H,22,27)

InChI Key

SGNHTBFNVWCYAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.